3-propoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propoxy-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . Another method involves the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile under air atmosphere .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-propoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include potassium peroxydisulfate, silver nitrate, and acetonitrile . The reaction conditions often involve heating and the use of solvents such as dichloromethane and ethyl acetate .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a phosphodiesterase II inhibitor, which could be useful in the treatment of neurodegenerative diseases . Additionally, it has been evaluated for its anticancer activity .
Mechanism of Action
The mechanism of action of 3-propoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides in cells, which in turn affects various cellular processes . The compound’s ability to inhibit phosphodiesterase II is attributed to its structural features, which allow it to bind to the enzyme’s active site .
Comparison with Similar Compounds
3-propoxy-6H-benzo[c]chromen-6-one can be compared with other benzo[c]chromen-6-one derivatives, such as hydroxylated and alkoxylated derivatives . These compounds share similar core structures but differ in their substituents, which can affect their biological activities and applications. For example, hydroxylated derivatives have shown potential as cognitive enhancers, while alkoxylated derivatives have been evaluated for their anticancer properties .
List of Similar Compounds:Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-propoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
VDYDOOKXVVGCRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.